Eptifibatide acetate

GP IIb/IIIa antagonist binding affinity Kd

Eptifibatide acetate is a synthetic cyclic heptapeptide GP IIb/IIIa antagonist distinguished by rapid receptor off-rate (~10–15 s) and short half-life (~2 h), enabling platelet recovery within ~4 h post-infusion. Unlike abciximab (prolonged 12–24 h tail) and tirofiban (nonpeptide RGD-mimetic), it occupies a distinct binding site and uniquely inhibits αvβ3-mediated smooth muscle cell attachment without Mac-1 binding. This profile supports PCI/ACS protocols requiring predictable antiplatelet coverage with rapid surgical reversibility. Ideal for thrombosis research, integrin signaling studies, and bridging protocol development.

Molecular Formula C37H53N11O11S2
Molecular Weight 892.0 g/mol
Cat. No. B15606381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEptifibatide acetate
Molecular FormulaC37H53N11O11S2
Molecular Weight892.0 g/mol
Structural Identifiers
InChIInChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4)/t22-,23-,24-,25?,26-;/m0./s1
InChIKeyKWKBRYJYRIUYEI-RQKMZCGPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eptifibatide Acetate: Pharmacological Differentiation Guide for Scientific Procurement Among GP IIb/IIIa Inhibitors


Eptifibatide acetate (Integrilin) is a synthetic, cyclic heptapeptide glycoprotein (GP) IIb/IIIa receptor antagonist that blocks fibrinogen binding and platelet cross-linking, representing one of three parenteral GP IIb/IIIa inhibitors approved for percutaneous coronary intervention (PCI) and acute coronary syndromes (ACS) [1]. Derived from the KGD (Lys-Gly-Asp)-containing snake-venom protein barbourin, it is a low-molecular-weight (~832 Da) competitive antagonist that mimics the tertiary structure of the natural ligand [1]. Unlike abciximab (a chimeric antibody Fab fragment ~50,000 Da) and tirofiban (a nonpeptide RGD-mimetic), eptifibatide occupies a distinct binding site on the GP IIb/IIIa receptor complex and possesses unique pharmacodynamic properties that preclude therapeutic interchange without careful consideration [2].

Eptifibatide Acetate: Why In-Class Substitution with Abciximab or Tirofiban Cannot Be Presumed Equivalent in Research or Clinical Procurement


Although abciximab, eptifibatide, and tirofiban are grouped under the GP IIb/IIIa inhibitor class, they differ in binding site topography, receptor affinity (Kd), dissociation kinetics, integrin selectivity, and consequently their pharmacodynamic time-course [1]. Abciximab occupies a separate binding site on the GP IIb/IIIa complex from the small-molecule agents, meaning prior eptifibatide or tirofiban administration does not alter abciximab binding, confirming non-overlapping pharmacophores [1]. Furthermore, the affinity of abciximab and tirofiban for GP IIb/IIIa is substantially greater than that of eptifibatide, requiring maintenance of higher molar concentrations of eptifibatide in blood to achieve effective fibrinogen blockade [2]. These pharmacodynamic gaps translate into quantitatively distinct platelet-inhibition profiles over time, as demonstrated in multiple randomized head-to-head comparisons below.

Eptifibatide Acetate: Quantified Differential Evidence Versus Abciximab and Tirofiban for Procurement Decision Support


GP IIb/IIIa Receptor Binding Affinity (Kd): Eptifibatide Requires 8-Fold Higher Molar Concentration Than Tirofiban for Equivalent Receptor Occupancy

Eptifibatide exhibits an equilibrium dissociation constant (Kd) of 120 nmol/L for the GP IIb/IIIa receptor, which is 8-fold higher (lower affinity) than tirofiban (Kd = 15 nmol/L) and approximately 19-fold higher than abciximab (Kd ≈ 6.2 nmol/L for platelet GP IIb/IIIa) [1][2]. This lower intrinsic affinity necessitates maintenance of substantially greater molar concentrations of eptifibatide in blood to achieve effective inhibition of fibrinogen binding to the activated conformer of GP IIb/IIIa [3]. The clinical relevance of this affinity gradient is reflected in the approved dosing: eptifibatide is administered as a double-bolus (180 µg/kg × 2) followed by a continuous infusion (2.0 µg/kg/min), whereas tirofiban uses a single high-dose bolus (25 µg/kg) with lower infusion rates [3].

GP IIb/IIIa antagonist binding affinity Kd receptor occupancy

Receptor Dissociation Kinetics: Eptifibatide Exhibits Rapid Off-Rate (Seconds) Versus Abciximab's Prolonged Platelet Half-Life (~4 Hours), Underpinning Reversibility

Eptifibatide dissociates from the GP IIb/IIIa receptor with an off-time of approximately 10–15 seconds, characteristic of small-molecule competitive antagonists, whereas abciximab exhibits a slow off-rate yielding a prolonged platelet target-receptor half-life of approximately 4 hours [1][2]. The plasma elimination half-life (t½) of eptifibatide is approximately 2 hours, paralleling its antiplatelet effect, while abciximab has a very short plasma t½ (20–30 minutes) but its antiplatelet effect persists far longer due to tight platelet binding [2]. Consequently, eptifibatide's antiplatelet effect decays rapidly upon infusion discontinuation (return to baseline platelet function within ~4 hours), whereas abciximab's effect tapers gradually over 12–24 hours [2][3].

pharmacodynamics dissociation rate off-rate platelet half-life reversibility

Integrin Selectivity Profile: Eptifibatide Shows Intermediate Specificity—More Selective Than Abciximab (Which Binds αvβ3 and Mac-1) but with Broader Integrin Engagement Than Tirofiban

Abciximab binds with equivalent affinity to both platelet GP IIb/IIIa (Kd ≈ 6.2 nmol/L) and the vitronectin receptor αvβ3 on endothelial and smooth muscle cells (Kd ≈ 9.8 nmol/L), and also cross-reacts with the leukocyte integrin Mac-1 (CD11b/18) [1][2]. Tirofiban is highly specific for GP IIb/IIIa and does not inhibit αvβ3-mediated cell attachment [3]. Eptifibatide occupies an intermediate position: while it is considered GP IIb/IIIa-specific in standard pharmacology, direct comparative studies demonstrate that eptifibatide (like abciximab/7E3) functionally inhibits αvβ3-mediated binding of human aortic smooth muscle cells (HASMCs) to thrombospondin and prothrombin, with an inhibitory magnitude similar to 7E3 and not additive to it, whereas tirofiban shows only nonspecific effects on HASMC attachment [3]. Eptifibatide does not, however, bind Mac-1 [2].

integrin selectivity off-target αvβ3 vitronectin receptor Mac-1

Platelet Inhibition at 24 Hours Post-Bolus: Randomized Head-to-Head Trial Shows Eptifibatide Maintains Intermediate Inhibition (44%) Between Abciximab (75%) and Tirofiban (28%)

In a prospective, randomized, three-arm trial comparing GP IIb/IIIa antagonists in 83 acute coronary syndrome patients undergoing PCI, no significant differences in platelet inhibition were observed at 10 minutes (P = 0.085) or 1 hour (P = 0.337) post-bolus across abciximab, double-bolus eptifibatide, and high-dose bolus tirofiban [1]. However, at 24 hours post-bolus, abciximab achieved a significantly higher median [IQR] platelet inhibition of 75% [65–88%] compared with both eptifibatide (44% [31–63%]; P = 0.007) and tirofiban (28% [3–56%]; P < 0.0001) [1]. Eptifibatide thus occupies an intermediate position—significantly less sustained inhibition than abciximab but significantly greater than tirofiban, with a narrower interquartile range than tirofiban indicating more predictable inhibition across the patient population [1].

platelet inhibition pharmacodynamics randomized trial PCI acute coronary syndrome

Perioperative Bridging Success: Meta-Analysis Shows Eptifibatide Achieves 95.8% MACE-Free Bridging Versus 98.8% for Tirofiban in Coronary Stent Patients Requiring Surgery

A 2022 meta-analysis of 10 studies including 382 patients evaluated intravenous GP IIb/IIIa inhibitors as a bridging strategy for patients with coronary stents requiring surgery [1]. For the primary endpoint of no major adverse cardiovascular events (MACE), eptifibatide (4 studies) demonstrated a success rate of 95.8% (95% CI 90.4–99.4%), compared to tirofiban (6 studies) at 98.8% (95% CI 96.0–100%) [1]. For the secondary endpoint of no reoperation for bleeding, eptifibatide achieved 95.3% (95% CI 88.5–99.4%) versus tirofiban at 99.7% (95% CI 97.1–100%) [1]. The absolute difference of 3.0 percentage points in MACE-free success and 4.4 percentage points in bleeding-related reoperation rates, while modest, represents clinically meaningful divergence when selecting a bridging agent for high-risk surgical patients [1].

perioperative bridging coronary stent MACE meta-analysis glycoprotein IIb/IIIa inhibitor

Intra-Procedural Consistency of Platelet Inhibition: The COMPARE Trial Demonstrates Eptifibatide Inhibits PA Most Consistently Across Both Early and Late Time-Points Versus Abciximab and Tirofiban

The COMPARE trial randomized 70 ACS patients undergoing PCI to abciximab, eptifibatide, or tirofiban (RESTORE regimen) and measured platelet aggregation (PA) in PPACK-anticoagulated blood at 15 min, 30 min, 4 h, and 12 h [1]. At 15 and 30 minutes, the tirofiban-RESTORE regimen showed significantly less inhibition than both abciximab (P = 0.028) and eptifibatide (P < 0.0001 at 30 min) [1]. By 12 hours, eptifibatide achieved the lowest median PA (1% [IQR 0–0.5%] of baseline) with the tightest interquartile range, compared to abciximab (9% [IQR 3–22%]) and tirofiban-RESTORE (8% [IQR 6–11%]), indicating the most profound and consistent late inhibition (P = 0.025 eptifibatide vs abciximab) [1]. The study concluded: 'Of all regimens evaluated, the eptifibatide regimen inhibited PA most consistently throughout both the early and late periods' [1].

COMPARE trial platelet aggregation pharmacodynamic consistency PCI turbidimetric aggregometry

Eptifibatide Acetate: Evidence-Based Procurement and Research Application Scenarios Derived from Comparative Pharmacodynamic Data


High-Bleeding-Risk PCI or Procedures Requiring Rapid Reversibility: Exploiting the ~4-Hour Offset Advantage Over Abciximab

Eptifibatide's rapid receptor off-rate (~10–15 s) and short plasma half-life (~2 h) mean that platelet function recovers to near-baseline within approximately 4 hours of infusion discontinuation, in contrast to abciximab's prolonged 12–24-hour antiplatelet tail [1][2]. For institutions managing PCI patients at elevated bleeding risk or those who may require urgent coronary artery bypass grafting (CABG) within hours, eptifibatide's pharmacokinetic profile provides a clinically meaningful reversibility advantage. This is supported by the Holmes et al. (2016) randomized trial showing that at 24 h post-bolus, eptifibatide's residual platelet inhibition (44%) was substantially lower than abciximab's (75%), facilitating earlier surgical hemostasis if needed [3].

Prolonged PCI or Complex Multi-Vessel Intervention: Leveraging Eptifibatide's Superior Pharmacodynamic Consistency Over Extended Infusion Durations

The COMPARE trial data demonstrate that eptifibatide maintained the lowest and tightest median platelet aggregation at 12 hours (1% of baseline, IQR 0–0.5%) compared to abciximab (9%, IQR 3–22%) and tirofiban (8%, IQR 6–11%) [4]. For complex, prolonged PCI procedures requiring extended GP IIb/IIIa inhibitor infusion, eptifibatide's consistent pharmacodynamic profile reduces the risk of breakthrough platelet activity during late procedural stages. This evidence makes eptifibatide a rational choice for catheterization laboratories performing chronic total occlusion (CTO) PCI, multi-vessel stenting, or procedures with anticipated long fluoroscopy times where predictable antiplatelet coverage is critical.

Translational Research Requiring Defined Integrin Selectivity: Eptifibatide as an Intermediate-Tool Between Broad-Spectrum Abciximab and Pure GP IIb/IIIa Tirofiban

For vascular biology and thrombosis research, eptifibatide's intermediate integrin selectivity profile—functionally inhibiting αvβ3-mediated smooth muscle cell attachment (unlike tirofiban) but lacking Mac-1 binding (unlike abciximab)—positions it as a valuable experimental tool for dissecting integrin-specific contributions to restenosis, inflammation, and platelet-leukocyte interactions [5][6]. Investigators studying αvβ3-dependent smooth muscle cell migration or proliferation can use eptifibatide as a positive αvβ3 inhibitor control, while those focusing exclusively on platelet GP IIb/IIIa blockade without αvβ3 or Mac-1 confounding may prefer tirofiban [6]. This differential selectivity must be explicitly accounted for in experimental design and reagent selection.

Perioperative Bridging Protocols: Evidence-Informed Agent Selection Based on Comparative MACE and Bleeding Outcomes

The Wu et al. (2022) meta-analysis provides procurement-ready comparative bridging outcomes: eptifibatide achieves 95.8% MACE-free success vs tirofiban's 98.8%, and 95.3% vs 99.7% for freedom from bleeding-related reoperation [7]. While both agents demonstrate acceptable safety and efficacy, the numerical advantage of tirofiban across both endpoints should inform formulary decisions in surgical bridging protocols. Institutions may weigh this 3–4 percentage point difference against other factors such as drug acquisition cost, nursing familiarity with double-bolus administration, and renal dosing requirements when selecting a preferred bridging agent.

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